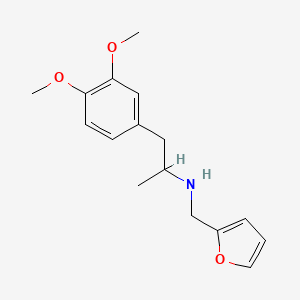
1-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-N-(furan-2-ylmethyl)propan-2-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a dimethoxyphenyl group, a furan ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and furan-2-carboxaldehyde.
Formation of Intermediate: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with furan-2-carboxaldehyde in the presence of a suitable catalyst to form an intermediate compound.
Reduction: The intermediate compound is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to obtain the corresponding alcohol.
Amination: The final step involves the amination of the alcohol with a suitable amine, such as methylamine, under appropriate reaction conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-N-(furan-2-ylmethyl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-N-(furan-2-ylmethyl)propan-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the development of new materials, such as polymers or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Methylenedioxyphenyl)-2-propanol: Shares a similar phenethylamine structure but with a methylenedioxy group instead of dimethoxy.
1-(3,4-Dimethoxyphenyl)-2-propanol: Similar structure but lacks the furan ring.
1-(3,4-Dimethoxyphenyl)-N-methylpropan-2-amine: Similar structure but with a different amine group.
Uniqueness
1-(3,4-Dimethoxyphenyl)-N-(furan-2-ylmethyl)propan-2-amine is unique due to the presence of both the dimethoxyphenyl group and the furan ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12(17-11-14-5-4-8-20-14)9-13-6-7-15(18-2)16(10-13)19-3/h4-8,10,12,17H,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBKOBBGYWRGEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5994552.png)
![N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5994563.png)
![[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]-(5-methoxy-1-methylindol-2-yl)methanone](/img/structure/B5994571.png)
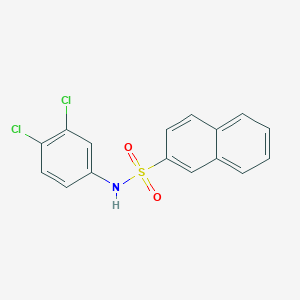
![3-[(4-phenyl-1-piperazinyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B5994582.png)
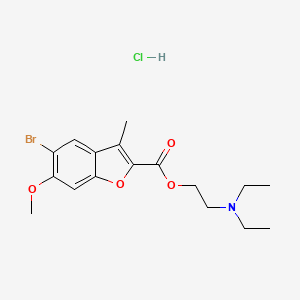
![6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5994605.png)
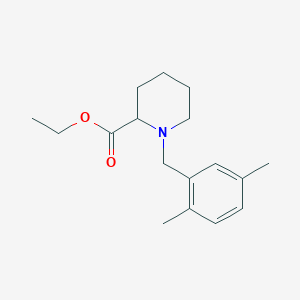
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-[(1-methylpiperidin-3-yl)methyl]-2-phenylethanamine](/img/structure/B5994627.png)
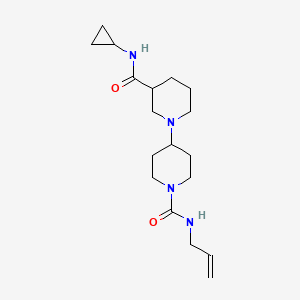
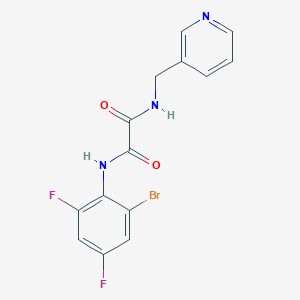
![N-(3'-methyl-3-biphenylyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinecarboxamide](/img/structure/B5994645.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(4-methyl-1-piperidinyl)methyl]-2-piperidinone](/img/structure/B5994657.png)
![1,3-dimethyl-4-nitro-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5994660.png)
